molecular formula C10H15NO3 B12877451 tert-Butyl furan-2-yl(methyl)carbamate

tert-Butyl furan-2-yl(methyl)carbamate

Cat. No.: B12877451
M. Wt: 197.23 g/mol
InChI Key: WUUTYYPNWJAIRK-UHFFFAOYSA-N
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Description

tert-Butyl furan-2-yl(methyl)carbamate is a carbamate derivative featuring a furan ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis, particularly in the construction of heterocyclic frameworks and intermediates for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(furan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11(4)8-6-5-7-13-8/h5-7H,1-4H3

InChI Key

WUUTYYPNWJAIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl furan-2-yl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl furan-2-yl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl furan-2-yl(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl furan-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in biomolecules .

Comparison with Similar Compounds

Substituent Variations in Furan-Based Carbamates

The compounds 15k–15o () share the tert-butyl carbamate core but differ in substituents on the alkyne or aryl groups. Key structural and synthetic differences include:

Compound Substituent Yield (%) Notable Features
15k 3-Methoxyphenyl 57 Electron-donating methoxy group
15l p-Tolyl 52 Methyl group enhances stability
15m 4-Trifluoromethylphenyl 26 Electron-withdrawing CF₃ reduces yield
15n 4-Fluorophenyl 20 Fluorine substitution lowers yield
15o 7-Methyloct-3-ynyl 54 Aliphatic chain improves solubility

Key Observations :

  • Electron-donating groups (e.g., p-tolyl in 15l) correlate with higher yields (~52–57%), likely due to stabilization of intermediates.
  • Electron-withdrawing groups (e.g., CF₃ in 15m) reduce yields (26%), possibly due to destabilization during cycloaddition .

Heterocyclic Variants: Pyrimidine vs. Furan

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (–3) replaces the furan ring with a pyrimidine system. Differences include:

Parameter Furan-Based (Target) Pyrimidine-Based (–3)
Molecular Formula Not explicitly provided C₁₁H₁₆FN₃O₃
Molecular Weight Not available 257.26 g/mol
Stability/Reactivity Likely stable under Protocol A Reactivity influenced by pyrimidine
Toxicity No direct data Acute toxicity noted (LD₅₀ data)

Implications :

  • Pyrimidine derivatives may exhibit distinct hydrogen-bonding interactions and bioactivity due to nitrogen-rich rings.

Thiophene vs. Furan Carbamates

tert-Butyl N-(thiophen-2-yl)carbamate () substitutes furan with thiophene. Key contrasts:

Property Furan-Based (Target) Thiophene-Based ()
Aromatic Ring Oxygen-containing Sulfur-containing
Electronic Effects Moderate electron-withdrawing Stronger electron-rich character
Crystallography No data Single-crystal X-ray structure solved

Impact :

  • Thiophene’s larger atomic radius and polarizability may alter solubility and reactivity in cross-coupling reactions .

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